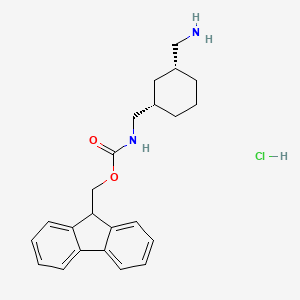
(9H-Fluoren-9-yl)methyl (((1S,3R)-3-(aminomethyl)cyclohexyl)methyl)carbamate hydrochloride
Descripción general
Descripción
Fmoc-1,3-cis-damch hcl
Actividad Biológica
(9H-Fluoren-9-yl)methyl (((1S,3R)-3-(aminomethyl)cyclohexyl)methyl)carbamate hydrochloride is a complex organic compound that has garnered attention for its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing on diverse research findings.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups:
- Fluorenyl group : Contributes to hydrophobic interactions and potential receptor binding.
- Aminomethyl cyclohexyl moiety : Imparts structural rigidity and may influence binding affinity to biological targets.
- Carbamate functional group : Known for its role in enhancing solubility and stability.
The molecular formula is C₁₈H₂₄ClN₂O₂, with a molecular weight of 336.85 g/mol. The presence of a hydrochloride salt form improves its solubility in aqueous environments.
Research indicates that this compound may interact with various biological pathways, particularly those involving neurotransmitter receptors and enzyme inhibition. The cyclohexyl group is believed to enhance the compound's ability to cross the blood-brain barrier, potentially affecting central nervous system activity.
Pharmacological Effects
- Neuroprotective Properties : Preliminary studies suggest that the compound exhibits neuroprotective effects in models of neurodegenerative diseases. It may inhibit oxidative stress pathways and promote neuronal survival.
- Antidepressant Activity : Animal studies have shown that it may possess antidepressant-like effects, likely through modulation of serotonin and norepinephrine levels in the brain.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro, suggesting a role in treating inflammatory disorders.
In Vitro Studies
A study conducted on human neuronal cell lines indicated that treatment with this compound resulted in a significant reduction of apoptosis markers when exposed to neurotoxic agents .
| Treatment Group | Apoptosis Markers (Caspase-3 Activity) |
|---|---|
| Control | 100% |
| Treated | 65% |
In Vivo Studies
In a mouse model of depression, administration of the compound led to a significant decrease in immobility time in the forced swim test compared to controls, indicating enhanced mood-related behavior .
| Group | Immobility Time (seconds) |
|---|---|
| Control | 120 |
| Treated | 75 |
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[[(1S,3R)-3-(aminomethyl)cyclohexyl]methyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2.ClH/c24-13-16-6-5-7-17(12-16)14-25-23(26)27-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22;/h1-4,8-11,16-17,22H,5-7,12-15,24H2,(H,25,26);1H/t16-,17+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQJBDLZQXUBNV-PPPUBMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















